6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materialsCommon synthetic routes may involve cyclization reactions, nucleophilic substitutions, and sulfonylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the piperazine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Triazolo[4,3-a]pyrazine: Exhibits antibacterial activity and is structurally similar due to the triazole ring.
Uniqueness
6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonyl-piperazine moiety is particularly noteworthy for its potential interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-[4-(2-ethoxy-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S/c1-5-30-18-7-6-17(15(2)3)14-19(18)31(28,29)26-12-10-25(11-13-26)21-9-8-20-23-22-16(4)27(20)24-21/h6-9,14-15H,5,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZNYHTVBSHTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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